Fevipiprant (NVP-QAW039 or QAW039) is a potent, selective, reversible, and competitive antagonist of the prostaglandin D2 receptor 2 (DP2), also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). [, ] It acts by blocking the binding of prostaglandin D2 (PGD2) to the DP2 receptor, thereby inhibiting the downstream signaling pathways involved in inflammatory responses. [, ] Fevipiprant is classified as a CRTH2 antagonist and has primarily been investigated for its role in managing allergic diseases, particularly asthma. [] Its oral bioavailability and targeted mechanism of action make it a promising candidate for further investigation in inflammation-driven diseases.
Synthesis Analysis
Fevipiprant synthesis involves several steps, with a key focus on efficiently constructing the functionalized 7-aza-indole core and achieving high selectivity during N(1)-alkylation with the benzyl side chain. [] One optimized approach includes:
Saponification: Finally, saponification of the ester yields Fevipiprant. []
Build-up approach: The tritiated active pharmaceutical ingredient is obtained through a build-up approach, resulting in a high specific activity (>3 TBq/mmol). []
Molecular Structure Analysis
Condensation Reactions: The initial formation of the Schiff base intermediate highlights the role of condensation reactions in building the molecular scaffold of Fevipiprant. []
Reduction Reactions: Reducing the Schiff base to the corresponding amine utilizes reduction reactions, a common step in multi-step synthesis. []
Palladium-Catalyzed Coupling Reactions: Sonogashira coupling, a palladium-catalyzed reaction, efficiently introduces the propargyl alcohol moiety, crucial for constructing the 7-aza-indole core. []
Rearrangement Reactions: The Johnson-Claisen rearrangement enables a highly selective cyclization, forming the desired 7-aza-indole core from a readily accessible precursor. []
Mechanism of Action
Fevipiprant functions as a selective antagonist of the DP2 receptor, a G protein-coupled receptor (GPCR) involved in mediating allergic inflammatory responses. [, ] Its mechanism of action involves:
Competitive binding: Fevipiprant directly competes with PGD2, the endogenous ligand, for binding to the DP2 receptor. []
Inhibition of DP2 signaling: By occupying the DP2 binding site, Fevipiprant prevents PGD2 binding and subsequent activation of downstream signaling pathways. []
Reduced eosinophil activation: DP2 antagonism inhibits the chemotaxis, activation, and survival of eosinophils, key effector cells in allergic inflammation. [, , ]
Attenuation of Th2 responses: Blocking DP2 signaling in Th2 cells reduces the production of pro-inflammatory cytokines, further dampening the allergic inflammatory cascade. []
Physical and Chemical Properties Analysis
Oral bioavailability: Fevipiprant demonstrates suitable oral bioavailability, enabling its administration as an oral medication. [, ]
Metabolic Stability: It undergoes metabolism primarily through glucuronidation, with renal and potentially biliary excretion pathways contributing to its elimination. [, ]
Slow Dissociation Rate: Compared to other CRTH2 antagonists, Fevipiprant exhibits a relatively slow dissociation rate from the DP2 receptor. [] This property suggests potential for prolonged receptor occupancy and may contribute to its clinical efficacy.
Applications
Asthma Research: Fevipiprant has been extensively studied as a potential treatment for asthma, particularly in patients with eosinophilic inflammation. [, , , , , , , , , , , , ] Studies have demonstrated its ability to:
Reduce sputum eosinophil counts [, , ]
Improve lung function, as measured by FEV1 [, , , , ]
Improve asthma control, as assessed by the Asthma Control Questionnaire (ACQ) [, , ]
Reduce airway smooth muscle mass, a key feature of airway remodeling in asthma [, , , ]
Allergic Rhinitis: Although less extensively studied than asthma, the role of Fevipiprant in allergic rhinitis has also been investigated. []
Abdominal Aortic Aneurysm: Preclinical research has explored the potential of Fevipiprant in attenuating abdominal aortic aneurysm formation in mice. [] The study suggested that DP2 antagonism may reduce aneurysm formation by decreasing elastin degradation and aortic inflammation.
Understanding Tc2 Cell Biology: Fevipiprant has been employed as a pharmacological tool to investigate the role of DP2 signaling in the function of Tc2 cells, a subset of cytotoxic T cells implicated in allergic inflammation. [, ] Studies have shown that Fevipiprant can inhibit Tc2 cell migration, cytokine production, and survival.
Drug-Drug Interaction Studies: Given its metabolism and potential interactions with drug transporters, Fevipiprant has been studied in the context of drug-drug interactions, providing valuable information for its clinical use. [, ]
Future Directions
Optimizing Fevipiprant Therapy in Asthma:
Identifying biomarkers to predict treatment response and personalize therapy. []
Related Compounds
Fevipiprant Acyl Glucuronide (AG) Metabolite
Compound Description: The acyl glucuronide (AG) metabolite is the primary metabolite of Fevipiprant. It is formed through glucuronidation, a major metabolic pathway for Fevipiprant elimination. This metabolite is considered inactive. [, ]
Relevance: The AG metabolite is directly derived from Fevipiprant, demonstrating the metabolic fate of Fevipiprant in vivo. [, ] This metabolite covalently binds to human plasma proteins, primarily albumin. Understanding its formation and behavior is crucial for comprehensive pharmacokinetic profiling of Fevipiprant. []
Probenecid
Compound Description: Probenecid is a drug primarily used to treat gout and hyperuricemia. It acts by inhibiting the renal tubular secretion of uric acid. Importantly, Probenecid also inhibits UDP-glucuronosyltransferases (UGTs) and organic anion transporters (OATs), particularly OAT3. []
Relevance: Probenecid is used as a tool compound in drug-drug interaction studies to investigate the impact of simultaneous inhibition of both glucuronidation and active renal secretion pathways of Fevipiprant. [] This helps to understand the potential for interactions with other drugs that might affect these elimination routes.
Cyclosporine
Compound Description: Cyclosporine is an immunosuppressant drug widely used in organ transplantation to prevent rejection. It is a known inhibitor of organic anion transporting polypeptide (OATP) 1B3 and P-glycoprotein (P-gp), both involved in drug transport. []
Relevance: Cyclosporine serves as a tool compound in drug-drug interaction studies to elucidate the role of OATP1B3 and P-gp in the absorption and elimination of Fevipiprant. [] This provides valuable insights into the potential for interactions with other drugs metabolized by or transported by these proteins.
Simvastatin
Compound Description: Simvastatin is a member of the statin family of drugs used to lower cholesterol levels in the blood. It is primarily metabolized by the enzyme CYP3A4 but is also a substrate of the transporter OATP1B1. []
Relevance: Simvastatin is used as a probe substrate for OATP1B1 in drug-drug interaction studies. Co-administration with Fevipiprant is investigated to assess the potential for Fevipiprant to inhibit OATP1B1-mediated uptake of Simvastatin. [] This is crucial for understanding potential drug interactions and ensuring the safe co-administration of these drugs.
Rosuvastatin
Compound Description: Rosuvastatin is another member of the statin class, used to lower cholesterol levels. Unlike Simvastatin, Rosuvastatin is less dependent on CYP3A4 for its metabolism and is primarily a substrate of the transporter OATP1B1. []
Relevance: Similar to Simvastatin, Rosuvastatin is used as a probe substrate to assess the inhibitory potential of Fevipiprant on the OATP1B1 transporter in clinical drug-drug interaction studies. [] This helps to predict the likelihood of Fevipiprant affecting the pharmacokinetics of other drugs primarily metabolized by OATP1B1.
Montelukast
Compound Description: Montelukast is a leukotriene receptor antagonist used to manage asthma and seasonal allergies. It acts by blocking the action of leukotrienes, inflammatory mediators that contribute to asthma symptoms. [, ]
Relevance: Montelukast serves as an active comparator in clinical trials evaluating the efficacy and safety of Fevipiprant in treating asthma. [, ] This allows for direct comparison of the efficacy of these two drugs with different mechanisms of action in managing asthma symptoms.
Prostaglandin D2 (PGD2)
Compound Description: Prostaglandin D2 (PGD2) is an inflammatory mediator produced by mast cells and other immune cells. It exerts its effects by binding to and activating two main receptors: the D prostanoid receptor (DP)1 and DP2 (also known as CRTH2). [, , , ]
Relevance: PGD2 is the endogenous ligand for the DP2 receptor, which Fevipiprant targets. [, , , ] Understanding the effects of PGD2 on different cell types involved in asthma, such as eosinophils and Th2 cells, is crucial for understanding the mechanism of action of Fevipiprant in reducing airway inflammation.
Δ12-PGJ2 (12-prostaglandin-J2)
Compound Description: Δ12-PGJ2 is a metabolite of PGD2. It is known to activate the DP2 receptor and contribute to the inflammatory response in the airways. []
Relevance: Δ12-PGJ2, along with other PGD2 metabolites, is investigated in studies assessing the inhibitory activity of Fevipiprant on eosinophil activation. [] These studies aim to confirm that Fevipiprant effectively blocks the DP2 receptor even when activated by PGD2 metabolites, ensuring its efficacy in a complex inflammatory environment.
CAY10471
Compound Description: CAY10471 is another DP2 receptor antagonist. It is often used as a tool compound in in vitro studies to investigate DP2 receptor signaling pathways. [, , ]
Relevance: CAY10471 serves as a comparator compound to Fevipiprant in studies investigating the impact of DP2 antagonism on airway smooth muscle (ASM) cell behavior. [, , ] This allows researchers to compare the effects of different DP2 antagonists and understand the potential for therapeutic targeting of DP2 in asthma.
Laropiprant
Compound Description: Laropiprant is a selective antagonist for the DP1 receptor. It is often co-administered with niacin (nicotinic acid) to reduce niacin-induced flushing, a common side effect. []
Relevance: Laropiprant is utilized in preclinical models of abdominal aortic aneurysm (AAA) to specifically investigate the role of the DP1 receptor in AAA formation, alongside the DP2 antagonist Fevipiprant. [] This helps to differentiate the contributions of each receptor subtype to the disease process.
AZD-1981
Compound Description: AZD-1981 is a CRTh2 receptor antagonist previously investigated as a potential treatment for asthma. []
Relevance: While not extensively discussed, AZD-1981 is included as a comparator in assessing the binding kinetics of Fevipiprant to the CRTh2 receptor. [] This comparison provides context for the relatively slow dissociation rate of Fevipiprant, potentially contributing to its clinical efficacy.
NVP-QAV680
Compound Description: NVP-QAV680 is an earlier DP2 receptor antagonist developed by Novartis. []
Relevance: NVP-QAV680 is the precursor compound that led to the discovery and development of Fevipiprant. [] Optimizing its structure and properties resulted in Fevipiprant, which exhibits improved potency and a longer receptor residence time.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fenipentol is a member of benzenes. Fenipentol is a natural product found in Ligusticum striatum, Vincetoxicum glaucescens, and Ligusticum chuanxiong with data available.
Fenitrothion is a brownish-yellow oil. Used as a selective acaricide and a contact and stomach insecticide against chewing and sucking insects on rice, orchard fruits, vegetables, cereals, cotton and forest. Also used against flies, mosquitoes, and cockroaches. (EPA, 1998) Fenitrothion is an organic thiophosphate that is O,O-dimethyl O-phenyl phosphorothioate substituted by a methyl group at position 3 and a nitro group at position 4. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical, an acaricide, an EC 3.1.1.8 (cholinesterase) inhibitor and an insecticide. It is an organic thiophosphate and a C-nitro compound. It is functionally related to a 4-nitro-m-cresol. Fenitrothion is a synthetic organophosphate acetylcholinesterase inhibitor and endocrine disrupter that is used as a pesticide. It is characterized as a volatile yellow brown oily liquid, and exposure occurs by inhalation, ingestion, or contact. Fenitrothion is an organophospahate insecticide that has been used since 1959 to control insects on rice, cereals, fruits, vegetables, stored grains, cotton, to control insects in forests and for fly, mosquito, and cockroach control in public health programs. Between 15 000 and 20 000 tons of fenitrothion are produced per year. The health effects of finitrothion are consistent with those of other organophosphates and are the result of cholinesterase inhibition. An organothiophosphate cholinesterase inhibitor that is used as an insecticide.
Fenlean, also known as FLZ, is currently in phase I trials by Institute of Materia Medica, Chinese Academy of Medical Science as a potential treatment of Parkinson's disease.
(-)-Fenfluramine hydrochloride is a centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release. (-)-Fenfluramine hydrochloride is discontinued (DEA controlled substance).
Fenleuton is a 5-lipoxygenase inhibitor that may be used as a bronchodilator. It could be a mediators in the treatment of COPD, particularly in equine COPD as has been investigated.